molecular formula C18H13NO5S2 B2773736 (E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 638137-47-0

(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No. B2773736
CAS RN: 638137-47-0
M. Wt: 387.42
InChI Key: QCEMVOFCBJNZBB-FRKPEAEDSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H13NO5S2 and its molecular weight is 387.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of thiazolidin-4-one derivatives, including compounds similar to the one of interest, has been extensively studied to understand their structural and chemical properties. For instance, the synthesis of zinc phthalocyanines substituted with new Schiff base derivatives has been reported, showcasing the importance of such compounds in developing photosensitizers for photodynamic therapy, a treatment method for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their potential as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020). Additionally, the structural characterizations of thioxothiazolidin-4-one derivatives through methods like X-ray analysis have provided insights into their molecular geometry and potential for hydrogen bonding, which are crucial for their biological activities (Delgado et al., 2005).

Biological Activities

The compound and its derivatives have been evaluated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For example, certain thiazolidinone compounds have shown promising anticancer activities against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines (Havrylyuk et al., 2010). Similarly, the antimicrobial activity of rhodanine-3-acetic acid derivatives, which share structural similarities with the compound of interest, has been demonstrated against a panel of bacteria, mycobacteria, and fungi, highlighting the potential of these compounds in addressing antibiotic resistance (Krátký, Vinšová, & Stolaříková, 2017).

properties

IUPAC Name

(5E)-3-(1,3-benzodioxol-5-yl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5S2/c1-22-14-6-10(2-4-12(14)20)7-16-17(21)19(18(25)26-16)11-3-5-13-15(8-11)24-9-23-13/h2-8,20H,9H2,1H3/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEMVOFCBJNZBB-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one

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